D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

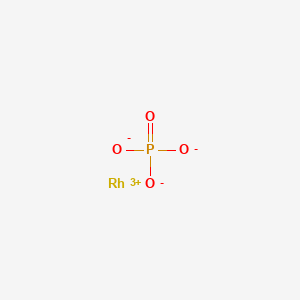

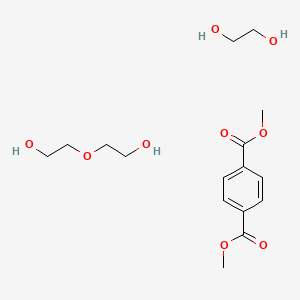

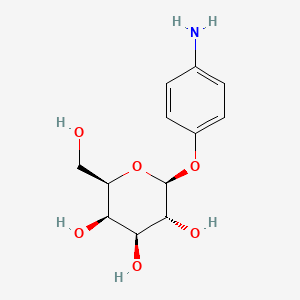

D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is a chemical compound with a unique structure and properties. It is a white crystalline powder that is soluble in water and has a wide range of applications in scientific research. The chemical formula of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is C6H12O6•2Ba(H2PO4)2. It is also known as D-Fructose-1,6-bis(dihydrogen phosphate) barium salt, or simply barium fructose.

Scientific Research Applications

Role in Aromatic Amino Acid Biosynthesis

D-Fructose 1,6-bis(dihydrogen phosphate), as part of its metabolic pathway, plays a crucial role in the biosynthesis of aromatic amino acids in microorganisms such as Methanocaldococcus jannaschii. Research elucidates a pathway where methylglyoxal and a dihydroxyacetone-P fragment derived from fructose-1-P or fructose-1,6-bisP are key intermediates in the production of 6-deoxy-5-ketofructose-1-phosphate (DKFP), a precursor for aromatic amino acid biosynthesis. This indicates the central metabolic function of fructose derivatives in primary biosynthesis pathways (White & Xu, 2006).

Enzymatic Interactions and Mechanisms

Fructose-1,6-bis(phosphate) aldolase, an essential enzyme found in all vertebrates and higher plants, catalyzes the cleavage of fructose 1,6-bis(phosphate) to glyceraldehyde 3-phosphate and dihydroxyacetone phosphate (DHAP). This process is fundamental to glycolysis, and mutations in aldolase genes can lead to metabolic disorders such as hereditary fructose intolerance. The structure of the aldolase-DHAP Schiff base, determined by X-ray crystallography, provides insights into the enzyme's catalytic mechanism and its role in metabolic pathways (Choi et al., 2001).

Application in Glycolysis and Ethanol Production

The study of analogs of fructose-1,6-bisphosphate, such as 2,5-anhydromannitol-1,6-bisphosphate, provides insights into the regulation of glycolysis and ethanol production in microorganisms. By examining the effects of these analogs on key glycolytic enzymes, researchers can better understand metabolic regulation and explore potential applications in biofuel production (Nghiem & Cofer, 2007).

Phosphorylation and Regulation of Metabolic Enzymes

The role of fructose-1,6-bisphosphate in the regulation of enzymes through phosphorylation/dephosphorylation mechanisms has been demonstrated in yeast. This regulatory mechanism, essential for metabolic flux control, underscores the importance of fructose derivatives in cellular metabolism and the dynamic regulation of enzymatic activities (Müller & Holzer, 1981).

Structural Insights and Biochemical Analysis

Crystallographic studies of enzymes interacting with fructose-1,6-bisphosphate and its analogs offer valuable insights into the molecular basis of enzyme function, substrate specificity, and the design of inhibitors that can modulate metabolic pathways. These studies contribute to a deeper understanding of metabolic regulation and the potential for developing therapeutic agents targeting specific enzymatic steps (Ke et al., 1990).

Mechanism of Action

Target of Action

The primary target of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is the glycolytic pathway in cells . It specifically targets the enzyme 6-phosphofructokinase (Pfk), which plays a crucial role in the regulation of glycolysis .

Mode of Action

D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) interacts with its target by linking to adenine nucleotides, which regulate the activity of 6-phosphofructokinases (Pfks) . This interaction catalyzes one of the rate-limiting steps of glycolysis .

Biochemical Pathways

The compound affects the glycolytic pathway, a critical metabolic pathway in cells . By regulating the activity of Pfks, it influences the conversion of glucose into pyruvate, the end product of glycolysis . The downstream effects include the production of ATP, NADH, and pyruvate, which are essential for cellular energy production and other metabolic processes .

Pharmacokinetics

It is known to be slightly soluble in water , which may affect its bioavailability

Result of Action

The action of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) results in the efficient occurrence of glycolysis . This leads to increased cellular energy production and can have protective effects, particularly in ischemic conditions .

Action Environment

The action of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) can be influenced by environmental factors. For instance, it is stable under normal conditions but can hydrolyze under strong acidic conditions . It is also hygroscopic, meaning it absorbs moisture from the environment, which can affect its stability . Furthermore, it is toxic and irritating, which can influence its efficacy and safety .

Biochemical Analysis

Biochemical Properties

D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is a precursor to 3-phosphoglyceraldehyde and dihydroxyacetone phosphate in the glycolytic pathway . It acts as an allosteric activator for enzymes like pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also serves as an inhibitor for acetyl kinase and as a substrate for identifying and characterizing enzymes such as aldolase and fructose-1,6-bisphosphatase .

Cellular Effects

In cellular processes, D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) has been studied as a neuroprotective agent for brain injuries . It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is functionally related to D-fructofuranose and is a conjugate acid of D-fructofuranose 1,6-bisphosphate .

Metabolic Pathways

D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is involved in the glycolytic pathway . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

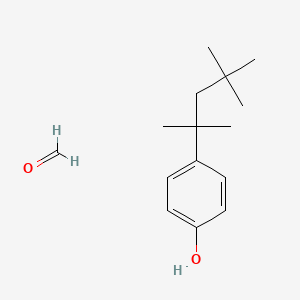

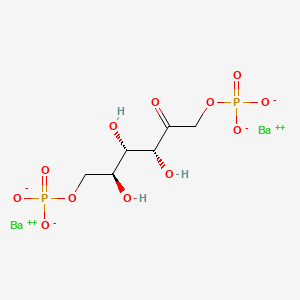

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) involves the reaction of D-fructose with phosphoric acid to form D-fructose-6-phosphate, which is then reacted with barium hydroxide to form the final product.", "Starting Materials": [ "D-fructose", "Phosphoric acid", "Barium hydroxide" ], "Reaction": [ "Step 1: D-fructose is reacted with phosphoric acid to form D-fructose-6-phosphate.", "Step 2: D-fructose-6-phosphate is reacted with barium hydroxide to form D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2).", "Step 3: The product is purified and isolated using standard laboratory techniques." ] } | |

CAS RN |

6035-52-5 |

Molecular Formula |

C6H10Ba2O12P2 |

Molecular Weight |

610.74 g/mol |

IUPAC Name |

barium(2+);[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate |

InChI |

InChI=1S/C6H14O12P2.2Ba/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m1../s1 |

InChI Key |

XTWXMNPKAVQMQE-ABICQQBESA-J |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] |

SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] |

Other CAS RN |

6035-52-5 |

Related CAS |

488-69-7 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.